2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

Catalog No.
S11590427
CAS No.
M.F
C17H13Cl2N3O3
M. Wt
378.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl...

Product Name

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

IUPAC Name

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

Molecular Formula

C17H13Cl2N3O3

Molecular Weight

378.2 g/mol

InChI

InChI=1S/C17H13Cl2N3O3/c18-10-6-7-12(13(19)8-10)16(24)21-20-14-9-15(23)22(17(14)25)11-4-2-1-3-5-11/h1-8,14,20H,9H2,(H,21,24)

InChI Key

BTSWTVVDNLSYKP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is a complex organic compound characterized by its unique structural features. It contains a dichloro-substituted benzene ring, a hydrazide functional group, and a pyrrolidine derivative with a dioxo moiety. The molecular formula of this compound is C15H13Cl2N3O3, and it has a molecular weight of approximately 358.19 g/mol. The presence of both halogen atoms and nitrogen functionalities suggests potential reactivity and biological activity.

Typical for hydrazides and diketones. Notably, it may undergo:

  • Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.
  • Nucleophilic Substitution: The dichloro groups can be substituted by nucleophiles under appropriate conditions.
  • Reduction Reactions: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols or other functionalities depending on the reducing agent used.

Research indicates that compounds similar to 2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide exhibit various biological activities, including:

  • Antimicrobial Properties: Many hydrazides show significant antibacterial and antifungal activities.
  • Anticancer Activity: Some derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition: Compounds with similar structures may act as enzyme inhibitors, affecting metabolic pathways.

The synthesis of 2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide can be approached via several methods:

  • Condensation Reaction: The initial step involves the condensation of 2,4-dichlorobenzohydrazide with a diketone (such as benzil) under acidic or basic conditions to form the hydrazone intermediate.
  • Cyclization: The hydrazone can then undergo cyclization to form the pyrrolidine ring through intramolecular nucleophilic attack.
  • Purification: The product can be purified using recrystallization or chromatography techniques.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: Utilized in studies involving hydrazones and their derivatives for understanding reaction mechanisms.

Interaction studies are crucial for understanding the behavior of 2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide in biological systems. These studies may include:

  • Protein Binding Assays: To determine how the compound interacts with various proteins, which could indicate its mechanism of action.
  • Cell Line Studies: Evaluating cytotoxicity and cellular uptake in different cancer cell lines to assess therapeutic potential.

Several compounds share structural similarities with 2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2,4-DichlorobenzohydrazideDichloro-benzene ring + hydrazideAntimicrobialSimpler structure
Benzil HydrazoneDiketone + hydrazoneAnticancerLacks halogen substitution
1-AcetylpyrrolePyrrole ring + carbonylAntimicrobialNo dichloro substitution
PhenylhydrazineSimple hydrazine derivativeAntioxidantLacks complex structure

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

377.0333967 g/mol

Monoisotopic Mass

377.0333967 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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